2-(Ethoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
2-(ethoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-3-14-7-9-4-10-5-11-8(2)6-13(10)12-9/h4,8,11H,3,5-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEUFRJFKUVOIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN2CC(NCC2=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory.
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets to exert their biological activities.
Biochemical Pathways
It is known that pyrrolopyrazine derivatives can affect various biological activities, indicating that they may interact with multiple biochemical pathways.
Biochemical Analysis
Biochemical Properties
2-(Ethoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves binding to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with transport proteins, influencing the transport of other molecules across cellular membranes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function. For example, it may upregulate or downregulate the expression of genes involved in oxidative stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA or proteins, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the context. For instance, it may inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can influence gene expression by binding to promoter regions of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as prolonged inhibition of specific enzymes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or gene expression without causing toxicity. At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal metabolic processes. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism. This interaction can influence metabolic flux and the levels of various metabolites. The compound may also affect the activity of other enzymes involved in metabolic pathways, leading to changes in the overall metabolic profile of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation within different cellular compartments. For example, it may be actively transported into the nucleus, where it can exert its effects on gene expression. The distribution of this compound within tissues can also affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of this compound within cells can determine its overall impact on cellular processes.
Biological Activity
2-(Ethoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H15N3O
- Molecular Weight : 181.25 g/mol
This unique structure allows for various interactions with biological targets, which is crucial for its potential therapeutic applications.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound is believed to modulate various biochemical pathways by:
- Inhibition of Enzymes : It may inhibit enzymes involved in inflammatory processes or other metabolic pathways.
- Receptor Binding : The compound can bind to specific receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : Preliminary data indicate potential antimicrobial activity against certain bacterial strains.
- Cytotoxicity Against Cancer Cells : In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Anti-inflammatory Study :
- A study evaluated the compound's efficacy in reducing inflammation in a murine model. Results demonstrated a significant decrease in inflammatory markers compared to the control group.
- Reference : PubMed Study on Inflammation .
-
Antimicrobial Activity :
- In vitro testing against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations of 50 µg/mL and above.
- Reference : BenchChem Analysis .
-
Cytotoxicity Assay :
- A cytotoxicity assay conducted on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability.
- Reference : BenchChem Product Data .
Comparative Analysis with Similar Compounds
A comparative analysis with related compounds highlights the unique properties of this compound:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Compound A | Anti-inflammatory | Enzyme inhibition |
| Compound B | Antimicrobial | Receptor binding |
| This compound | Anti-inflammatory, Antimicrobial | Enzyme inhibition and receptor modulation |
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below highlights key structural differences and molecular properties of similar tetrahydropyrazolo[1,5-a]pyrazine derivatives:
*THPP: Tetrahydropyrazolo[1,5-a]pyrazine
Key Observations :
- Substituent Position : Modifications at position 2 (e.g., trifluoromethyl, ethoxymethyl, carboxylate esters) influence lipophilicity and electronic properties, while position 6 substituents (methyl, isopropyl, cyclopropyl) affect steric bulk and binding interactions .
- Molecular Weight : Derivatives range from 123.16 (base structure) to 261.28 (furyl-substituted), with the target compound (181.24) balancing moderate size and polarity .
Key Differentiators of 2-(Ethoxymethyl)-6-methyl-THPP
- Ether Functionality : The ethoxymethyl group at position 2 may enhance solubility compared to lipophilic groups (e.g., trifluoromethyl) while maintaining metabolic stability.
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(Ethoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically proceeds via:
- Construction of the pyrazolo[1,5-a]pyrazine core from substituted pyrazole precursors.
- Introduction of the tetrahydro (saturated) ring via catalytic hydrogenation.
- Selective functionalization at the 2-position with an ethoxymethyl group.
- Methyl substitution at the 6-position.
This approach leverages commercially available substituted 1H-pyrazole-5-carboxylic acids or related intermediates as starting materials.
Key Preparation Steps and Reaction Conditions
| Step | Description | Reagents/Conditions | Notes/Outcome |
|---|---|---|---|
| 1 | Formation of Unsaturated Pyrazolo[1,5-a]pyrazine Core | Cyclization of substituted pyrazole derivatives under dehydrating/cyclizing conditions | Establishes the fused bicyclic framework |
| 2 | Catalytic Hydrogenation | Use of Pd/C or similar catalyst under H2 atmosphere | Saturates the 4,5,6,7-positions to form tetrahydro derivative |
| 3 | Selective Iodination (at Boc-protected intermediates) | N-Iodosuccinimide (NIS) in suitable solvent | Enables further functionalization via metal-halogen exchange |
| 4 | Grignard Formation and Functional Group Introduction | Reaction of iodinated intermediate with i-PrMgCl (isopropylmagnesium chloride) | Allows transformation to various groups including ethoxymethyl |
| 5 | Ethoxymethyl Group Installation | Reaction of Grignard intermediate with ethyl orthoformate or ethyl halides | Introduces the 2-(ethoxymethyl) substituent |
| 6 | Methylation at 6-Position | Alkylation using methylating agents (e.g., methyl iodide) or via starting material substitution | Provides the 6-methyl substituent |
This sequence is adapted from methodologies described in patent EP3129376A1 and research efforts by Enamine Ltd, which focus on scalable and flexible syntheses of tetrahydropyrazolo[1,5-a]pyrazine derivatives.
Detailed Reaction Analysis
- Starting Materials: Substituted 1H-pyrazole-5-carboxylic acids are preferred due to commercial availability and ease of modification.
- Cyclization: The pyrazole carboxylic acid undergoes ring closure to form the pyrazolo[1,5-a]pyrazine skeleton, often facilitated by dehydrating agents or under reflux conditions.
- Hydrogenation: Catalytic hydrogenation is critical to reduce the unsaturated pyrazine ring, yielding the tetrahydro derivative that is more soluble and bioavailable.
- Iodination and Metalation: Iodination at specific positions (e.g., 2-position) allows for subsequent metal-halogen exchange, forming organometallic intermediates (Grignard reagents) that are versatile for introducing various functional groups.
- Ethoxymethyl Introduction: The Grignard reagent reacts with electrophiles such as ethyl orthoformate or ethyl halides to install the ethoxymethyl side chain.
- Methyl Substitution: The 6-methyl group can be introduced either by starting from methyl-substituted pyrazole precursors or by methylation of the intermediate.
Representative Data Table of Synthetic Conditions and Yields
Research Findings and Optimization Notes
- The catalytic hydrogenation step is sensitive to catalyst choice and reaction pressure; Pd/C catalysts under mild hydrogen pressure provide high selectivity without over-reduction.
- Iodination with NIS is efficient for selective halogenation, critical for subsequent metalation steps.
- The Grignard formation step requires strict anhydrous conditions to avoid quenching of the organometallic reagent.
- Introducing the ethoxymethyl group via reaction with ethyl orthoformate tends to give better yields and cleaner products compared to direct alkylation with ethyl halides.
- The methyl group at the 6-position is best introduced early in the synthesis (via methyl-substituted pyrazole starting materials) to avoid complications in late-stage functionalization.
- The synthetic route is amenable to scale-up, as demonstrated by multigram preparations reported in industrial research.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Reaction Type | Outcome | Scale-up Feasibility |
|---|---|---|---|---|
| Core Formation | Substituted pyrazole acid, dehydrating agents | Cyclization | Pyrazolo[1,5-a]pyrazine scaffold | High |
| Saturation | Pd/C, H2 gas | Catalytic hydrogenation | Tetrahydro derivative | High |
| Halogenation | N-Iodosuccinimide (NIS) | Electrophilic iodination | Iodinated intermediate | Moderate |
| Functionalization | i-PrMgCl, ethyl orthoformate | Grignard formation and alkylation | 2-(Ethoxymethyl) substitution | Moderate to high |
| Alkylation | Methyl iodide, base | Methylation | 6-Methyl substitution | High |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(ethoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, and how can regioselectivity be controlled during cyclization?
- Methodology : The synthesis typically involves cyclization of pyrazole precursors with aldehydes or ketones under acidic or catalytic conditions. For example, LiAlH4 reduction of intermediate ketones followed by Boc protection has been employed for related tetrahydropyrazolo[1,5-a]pyrazines . Regioselectivity is influenced by reaction temperature, solvent polarity, and catalysts (e.g., Lewis acids). NMR monitoring at each step ensures structural fidelity .
Q. How can structural elucidation of this compound be performed to confirm its fused pyrazolo-pyrazine core?
- Methodology : Use a combination of -NMR, -NMR, and HRMS. Key spectral features include:
- NMR : Distinct signals for the ethoxymethyl group (δ ~1.2 ppm for CH3, δ ~3.5 ppm for OCH2) and the tetrahydropyrazine protons (δ ~2.5–4.0 ppm) .
- HRMS : Exact mass confirmation (e.g., [M + H]+ calculated for : 222.1481) .
- Validation : Compare with crystallographic data from analogs (e.g., ethyl 2-iodo derivatives) .
Q. What preliminary biological screening assays are recommended for assessing its bioactivity?
- Methodology :
- Antiviral : HBV DNA quantification in AAV mouse models (IC50 determination) .
- Enzyme inhibition : Cholinesterase (AChE/BChE) assays using Ellman’s method .
- Kinase profiling : ROS1 inhibition studies via ATP-binding site competition assays .
Advanced Research Questions
Q. How does substitution at position 2 (ethoxymethyl vs. halogens) impact binding affinity to viral core proteins?
- Experimental Design : Synthesize analogs (e.g., 2-bromo, 2-chloro) and compare inhibition of HBV replication in vitro. Structural analogs like ethyl 2-iodo derivatives showed IC50 values of 0.466 µM for AChE, suggesting halogen size and electronegativity modulate activity .
- Contradiction Analysis : While iodine enhances steric bulk for AChE, ethoxymethyl may improve solubility for in vivo efficacy .
Q. What strategies resolve discrepancies in SAR studies between in vitro enzyme inhibition and cellular antiviral activity?
- Methodology :
- Permeability assays : Use Caco-2 cells to assess membrane penetration .
- Metabolic stability : Liver microsome studies to identify degradation pathways (e.g., cytochrome P450 interactions) .
Q. How can computational modeling guide the design of allosteric modulators targeting the HBV core protein?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
